(S)-1-Benzyl-3-propylpiperazine-2,5-dione
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Overview
Description
(S)-1-Benzyl-3-propylpiperazine-2,5-dione is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a benzyl group at the first position and a propyl group at the third position, along with two ketone functionalities at the second and fifth positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl-3-propylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of N-benzylpropylamine with diethyl oxalate, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of automated systems for precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl-3-propylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The benzyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted piperazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-1-Benzyl-3-propylpiperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-3-propylpiperazine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it might inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Lacks the propyl group and ketone functionalities.
3-Propylpiperazine-2,5-dione: Lacks the benzyl group.
1-Benzyl-4-methylpiperazine: Contains a methyl group instead of a propyl group.
Uniqueness
(S)-1-Benzyl-3-propylpiperazine-2,5-dione is unique due to its specific substitution pattern and chiral nature, which can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C14H18N2O2 |
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Molecular Weight |
246.30 g/mol |
IUPAC Name |
(3S)-1-benzyl-3-propylpiperazine-2,5-dione |
InChI |
InChI=1S/C14H18N2O2/c1-2-6-12-14(18)16(10-13(17)15-12)9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,15,17)/t12-/m0/s1 |
InChI Key |
NRVVVSMDLOPXJD-LBPRGKRZSA-N |
Isomeric SMILES |
CCC[C@H]1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
Canonical SMILES |
CCCC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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